![molecular formula C13H11BrClNO2S B7498441 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has gained significant attention due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes involved in various physiological processes. For example, it has been reported to inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance and ion transport. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to possess anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to possess anti-bacterial properties by inhibiting the growth of several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the use of this compound as a chemical probe for studying the role of enzymes in various physiological processes is an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide involves the reaction of 2-chlorobenzylamine with 3-bromo-4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. This method has been reported to yield the compound in good to excellent yields and has been used by several researchers for the synthesis of this compound.
Aplicaciones Científicas De Investigación
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, matrix metalloproteinases, and histone deacetylases. This compound has also been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propiedades
IUPAC Name |
3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c14-11-5-3-6-12(8-11)19(17,18)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQLCQWOCPGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)
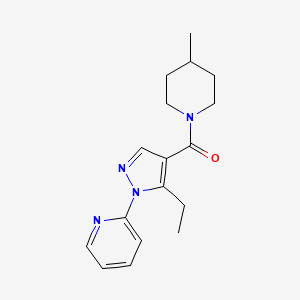
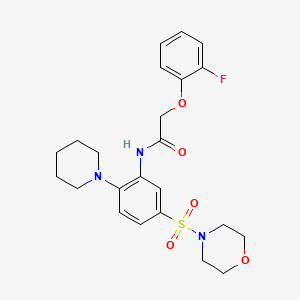
![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)
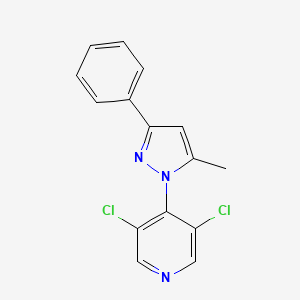
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)
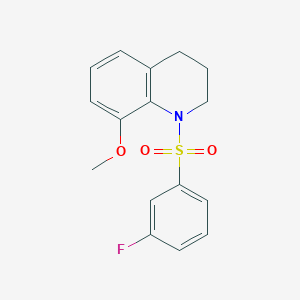


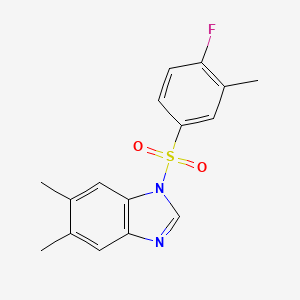
![methyl 4-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B7498480.png)
